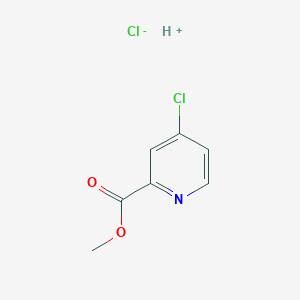
Methyl4-chloropicolinatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloropicolinate hydrochloride is a chemical compound with the molecular formula C₇H₇Cl₂NO₂. It is also known by other names such as methyl 4-chloropyridine-2-carboxylate hydrochloride and 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-chloropicolinate hydrochloride can be synthesized from 2-picolinic acid. The process involves treating 2-picolinic acid with thionyl chloride to generate 4-chloropicolinoyl chloride, which is then esterified with methanol to form methyl 4-chloropicolinate . The hydrochloride salt is obtained by treating the ester with hydrochloric acid .
Industrial Production Methods
In industrial settings, the synthesis of methyl 4-chloropicolinate hydrochloride follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl 4-chloropicolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol.
Reduction: Sodium borohydride in methanol or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: Methyl 4-chloropicolinate alcohol.
Hydrolysis: 4-chloropicolinic acid.
科学的研究の応用
Methyl 4-chloropicolinate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of methyl 4-chloropicolinate hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
- Methyl 4-chloropyridine-2-carboxylate
- 4-chloro-pyridine-2-carboxylic acid methyl ester
- Methyl 4-chloro-2-pyridinecarboxylate
Uniqueness
Methyl 4-chloropicolinate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
特性
分子式 |
C7H7Cl2NO2 |
|---|---|
分子量 |
208.04 g/mol |
IUPAC名 |
hydron;methyl 4-chloropyridine-2-carboxylate;chloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H |
InChIキー |
PAGFSBPYVNFHAS-UHFFFAOYSA-N |
正規SMILES |
[H+].COC(=O)C1=NC=CC(=C1)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)



![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)


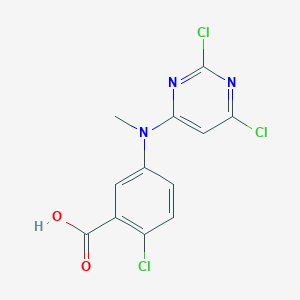
![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)
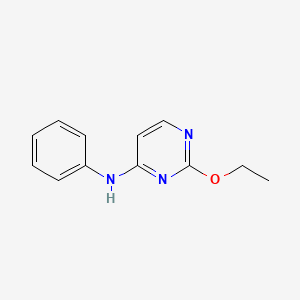
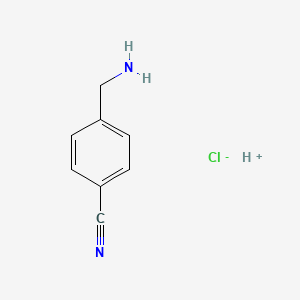
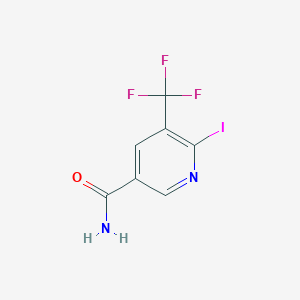
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13103410.png)
